molecular formula C21H19N5O B5882256 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No. B5882256
M. Wt: 357.4 g/mol
InChI Key: PYZPCUQZEVCDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the receptor from phosphorylating downstream signaling proteins. This leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has been shown to have a cytotoxic effect on cancer cells by inhibiting the activity of EGFR, which is overexpressed in many types of cancer.

Advantages and Limitations for Lab Experiments

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer development and progression. However, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has also been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

For the study of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone include the development of more potent and selective EGFR inhibitors, the investigation of the role of EGFR in cancer stem cells, and the development of combination therapies that target multiple signaling pathways in cancer cells. The use of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone in combination with other chemotherapeutic agents or radiation therapy may enhance the efficacy of cancer treatment. Additionally, the development of novel drug delivery systems may improve the solubility and bioavailability of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone in vivo.

Synthesis Methods

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone can be synthesized using various methods, including the reaction between 4-methylacetophenone and 2-aminopyrimidine to form 4-(2-pyrimidinyl)-4-oxobut-2-enoic acid ethyl ester, which is then reacted with 4,6-dimethyl-2-aminopyrimidine and ammonium acetate to form 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone. Alternatively, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone can be synthesized using the reaction between 4-methylacetophenone and 2-aminopyrimidine to form 4-(2-pyrimidinyl)-4-oxobut-2-enoic acid ethyl ester, which is then reacted with 4,6-dimethyl-2-aminopyrimidine and sodium methoxide to form 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone.

Scientific Research Applications

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-13-8-10-16(11-9-13)19-24-18-7-5-4-6-17(18)20(27)26(19)25-21-22-14(2)12-15(3)23-21/h4-12H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZPCUQZEVCDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=NC(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one

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